![molecular formula C27H31N5O2S B449696 N'-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449696.png)
N'-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrrolidinone ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 2-methylphenylamine, and 1,3,5-trimethyl-1H-pyrazole. These are reacted with various reagents under controlled conditions to form the desired product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- 2-Pyrrolidinone, 1-[(2,4-dimethoxyphenyl)methyl]-4-[(methylsulfonyl)oxy]methyl
Uniqueness
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H31N5O2S |
|---|---|
Molecular Weight |
489.6g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C27H31N5O2S/c1-16-11-12-22(18(3)13-16)28-27(35)31(15-21-19(4)29-30(6)20(21)5)24-14-25(33)32(26(24)34)23-10-8-7-9-17(23)2/h7-13,24H,14-15H2,1-6H3,(H,28,35) |
InChI Key |
JDFXXDWWBZVNOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC=C4C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B449613.png)
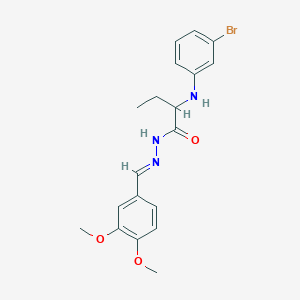
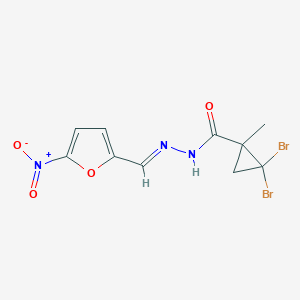
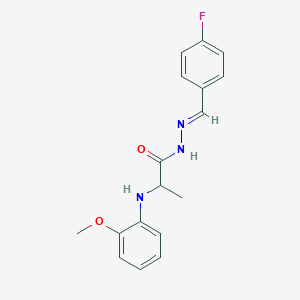
![N'-{3-nitrobenzylidene}-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449623.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one](/img/structure/B449624.png)
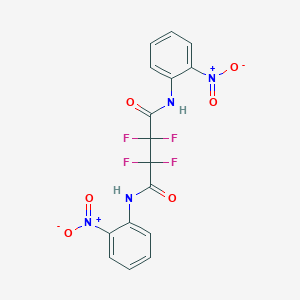
![3,4-dichloro-N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B449627.png)
![N'~1~,N'~8~-bis(bicyclo[2.2.1]hept-2-ylmethylene)octanedihydrazide](/img/structure/B449629.png)
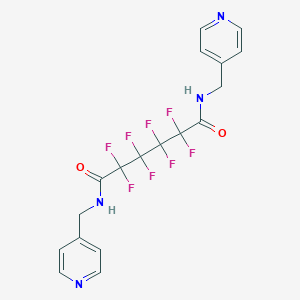
![N'-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE](/img/structure/B449633.png)
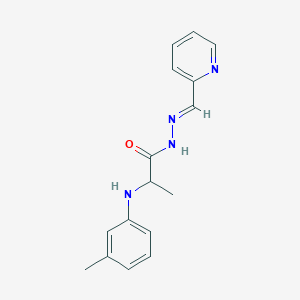
![2,2,3,3-Tetrafluoropropyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B449636.png)
![2,2,3,3-Tetrafluoropropyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B449638.png)
